1,3,2-ジオキサチオラン 2,2-ジオキシド

説明

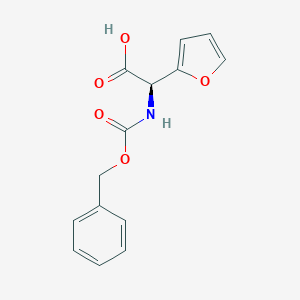

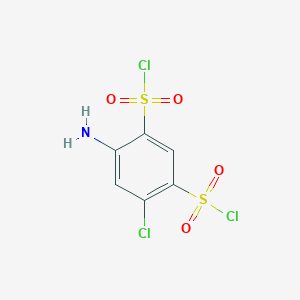

1,3,2-Dioxathiolane 2,2-dioxide is a sulfur-containing heterocyclic compound that has been the subject of various chemical studies due to its interesting reactivity and potential applications. The compound is related to a family of heterocycles that include 1,3-dioxolanes and 1,3-oxathiolanes, which are known for their diverse chemical properties and uses in synthesis and pharmacology .

Synthesis Analysis

The synthesis of 1,3,2-dioxathiolane derivatives can be achieved through different methods. For instance, the reaction of 1,1-diphenyl-propane-1,3-diol with thionyl chloride has been reported to yield a 3,3-diphenyl-1,2-oxathiolane-2,2-dioxide . Another approach involves the treatment of 2-hydroxy-2-methylbutan-3-one with thionyl chloride to obtain 1,3,2-dioxathiolane-4-methylene-2-oxides . Additionally, the synthesis of 1,3-oxathiolane-2-thiones and 1,3-dithiolane-2-thiones has been catalyzed by a bimetallic aluminum(salen) complex, demonstrating the versatility of synthetic methods for these compounds .

Molecular Structure Analysis

The molecular and crystal structure of 1,3,2-dioxathiolane derivatives has been elucidated using techniques such as X-ray crystallography. For example, the structure of 3,3-diphenyl-1,2-oxathiolane-2,2-dioxide was determined and found to crystallize in the monoclinic space group, with detailed measurements of the unit cell parameters provided .

Chemical Reactions Analysis

The reactivity of 1,3,2-dioxathiolane derivatives has been explored in various chemical reactions. Multicomponent reactions involving 1,2-benzoxathiin-4(3H)-one 2,2-dioxide have been used to construct condensed 2-amino-4H-pyran derivatives, indicating the potential of these compounds to participate in complex reaction networks . Furthermore, the addition of sulfenes to enaminoketones has been employed to obtain diversely substituted 1,2-oxathiine 2,2-dioxides .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,2-dioxathiolane derivatives and related compounds have been reviewed, covering aspects such as reactivity, synthesis, and applications. These compounds exhibit a range of behaviors depending on their specific substituents and structural features . The polymerization behavior of certain 1,3,2-dioxathiolane derivatives has also been studied, revealing insights into the influence of substituents on polymerization rates and the properties of the resulting polymers .

科学的研究の応用

リチウムイオン電池

1,3,2-ジオキサチオラン 2,2-ジオキシド(DTD)は、有機合成における重要な中間体であり、リチウムイオン電池の性能と寿命を大幅に向上させます。 合成プロセス中に発生する熱を管理し、加水分解を防ぐのに役立ちます .

難燃剤

DTDのユニークな構造により、ポリマーの難燃性を効果的に向上させることができます。 電子機器、プラスチック材料、繊維、コーティングなど、さまざまな分野で難燃剤として使用されています .

K金属電池用電解質添加剤

電解質添加剤として、DTDはK金属電池での使用が評価されています。 これは、これらの電池の効率と寿命に不可欠な、めっき剥離分極を減らすという有望な結果を示しています .

作用機序

Target of Action

1,3,2-Dioxathiolane 2,2-dioxide (DTD) is an essential intermediate in organic synthesis and plays a vital role in improving the performance and service life of lithium-ion batteries . It primarily targets the solvation structure of Li-ion and the Solid Electrolyte Interphase (SEI) component .

Mode of Action

DTD interacts with its targets by changing the Li-ion solvation structure and optimizing the SEI component . This interaction decreases the energy barrier for Li deposition and reduces the generation of "dead Li" .

Biochemical Pathways

The primary biochemical pathway affected by DTD involves the synthesis process of DTD itself, which releases a large amount of heat, leading to its hydrolysis . This process plays a crucial role in the performance and service life of lithium-ion batteries .

Pharmacokinetics

It’s known that a large amount of heat is released during the synthesis process of dtd, leading to its hydrolysis . This could potentially impact the bioavailability of DTD.

Result of Action

The action of DTD results in a change in the deposition morphology of Li and effectively suppresses the growth of Li dendrites . This leads to an improvement in the performance and service life of lithium-ion batteries .

Action Environment

The action, efficacy, and stability of DTD are influenced by various environmental factors such as temperature, catalyst concentration, residence time, and the ratio of the two-phase flow rates . For instance, optimal conditions for the synthesis of DTD in microreactors have been determined to be a temperature of 14.73 °C, a catalyst concentration of 0.5 g L−1, a flow rate ratio between the continuous phase and the dispersed phase of 0.6, a total flow rate of 2 mL min−1, and a residence time of 117.75 s .

Safety and Hazards

1,3,2-Dioxathiolane 2,2-dioxide is classified as Acute Tox. 4 Oral - Carc. 2 - Eye Dam. 1 - Skin Corr. 1B - Skin Sens. 1B according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, causes severe skin burns and eye damage, may cause an allergic skin reaction, and is suspected of causing cancer .

特性

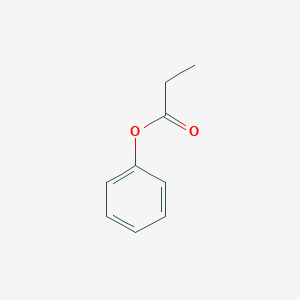

IUPAC Name |

1,3,2-dioxathiolane 2,2-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O4S/c3-7(4)5-1-2-6-7/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPFAVCIQZKRBGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

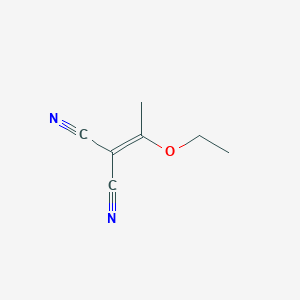

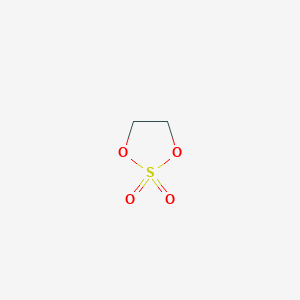

C1COS(=O)(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3020598 | |

| Record name | Ethylene glycol, cyclic sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1072-53-3 | |

| Record name | 1,3,2-Dioxathiolane, 2,2-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,2-Dioxathiolane, 2,2-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylene glycol, cyclic sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,2-dioxathiolane 2,2-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.762 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N2-[4-(Diethylamino)butyl]-6-(3,5-dimethoxyphenyl)-pyrido[2,3-d]pyrimidine-2,7-diamine](/img/structure/B135953.png)

![Thieno[3,2-B]pyridine-2-sulfonic acid [2-oxo-1-(1H-pyrrolo[2,3-C]pyridin-2-ylmethyl)-pyrrolidin-3-YL]-amide](/img/structure/B135955.png)